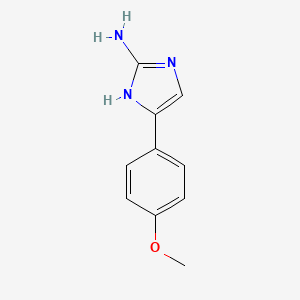

5-(4-Methoxyphenyl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAWLJKKTBJSEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508435 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60472-20-0 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into the Spectroscopic Characterization of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 5-(4-methoxyphenyl)-1H-imidazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have garnered attention for a wide range of biological activities, acting as crucial intermediates in the synthesis of innovative therapeutics.[1][2] A thorough understanding of the structural and electronic properties of these molecules is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights into the interpretation of the spectral data and the underlying molecular features they reveal.

The Medicinal Significance of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole skeleton is a versatile building block in the design of modulators for various biological targets.[1] This structural motif is found in a variety of marine natural products with potent pharmacological activities, making them promising lead compounds in drug discovery.[1] The significance of 2-aminoimidazole derivatives extends to their role as bioisosteres of guanidine, acylguanidine, and other functionalities, which allows for the fine-tuning of physicochemical and pharmacological properties of drug candidates. Furthermore, these compounds have shown promise in addressing antimicrobial resistance by potentiating the action of existing antibiotics.[2] Given their therapeutic importance, a robust and unambiguous spectroscopic characterization is a critical step in the synthesis and development of novel this compound-based drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ), integration, and multiplicity of each signal offer valuable structural clues.

Expected ¹H NMR Spectral Features:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole N-H | Highly variable, broad singlet | s (broad) | The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it can appear at δ 12.5-13.0 ppm. |

| Imidazole C4-H | ~7.0 ppm | s | This is a characteristic singlet for a proton on the imidazole ring. For a similar compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, this proton appears at 7.03 ppm.[3] |

| Aromatic H (methoxyphenyl) | 6.9-7.5 ppm | d or m | The protons on the 4-methoxyphenyl ring will typically appear as two doublets (an AA'BB' system). |

| Methoxy (-OCH₃) | ~3.8 ppm | s | A characteristic singlet integrating to three protons. For a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, this signal appears at 3.82 ppm.[4] |

| Amino (-NH₂) | Variable, broad singlet | s (broad) | The chemical shift and broadness are influenced by hydrogen bonding and exchange. In the spectrum of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the secondary amine proton appears as a broad singlet at 5.68 ppm.[3] |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H and NH₂).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. The number of scans will depend on the sample concentration.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Features:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Imidazole C2 | ~145-150 ppm | This carbon is typically the most downfield in the imidazole ring due to its attachment to two nitrogen atoms. For 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the C2 carbon resonates at 144.6 ppm.[3] |

| Imidazole C5 | ~135-140 ppm | The chemical shift is influenced by the attached 4-methoxyphenyl group. In 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the C5 carbon is at 137.16 ppm.[3] |

| Imidazole C4 | ~110-115 ppm | This carbon is typically the most upfield of the imidazole ring carbons. For 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the C4 carbon appears at 111.7 ppm.[3] |

| Aromatic C (methoxyphenyl) | 114-160 ppm | The carbon attached to the methoxy group will be the most downfield, while the other carbons will appear in the typical aromatic region. For 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the methoxy-substituted carbon is at 159.9 ppm.[4] |

| Methoxy (-OCH₃) | ~55 ppm | A characteristic signal for a methoxy carbon. In 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, this signal is at 55.7 ppm.[4] |

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (imidazole & amine) | 3500-3200 | Medium-Strong, Broad | The broadening is due to hydrogen bonding. For a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, a band at 3431 cm⁻¹ is observed.[4] |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Multiple weak bands are characteristic of aromatic C-H stretching.[1] |

| Aliphatic C-H Stretch (methoxy) | 2960-2850 | Medium-Weak | Characteristic stretching vibrations of the methyl group. |

| C=N Stretch (imidazole) | 1680-1610 | Medium-Strong | This is a characteristic stretching vibration of the imidazole ring. For a similar imidazole derivative, this band appears at 1681 cm⁻¹.[5] |

| C=C Stretch (aromatic & imidazole) | 1600-1450 | Medium-Strong | Multiple bands are expected in this region due to the aromatic rings. |

| C-O Stretch (methoxy) | 1250-1000 | Strong | A strong absorption band characteristic of the aryl ether linkage. |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FT-IR Analysis Workflow

Caption: A schematic of the FT-IR analysis process.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): For this compound (C₁₀H₁₁N₃O), the expected exact mass is approximately 189.0902 g/mol . A high-resolution mass spectrometer will be able to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for related structures involve the cleavage of the methoxy group, loss of small molecules like HCN or NH₃, and fragmentation of the imidazole and phenyl rings. The specific fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For instance, under EI, α-cleavage of the bond between the imidazole and phenyl rings can be a characteristic fragmentation.[6]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a pure compound for EI.

-

Ionization: The molecules are ionized using an appropriate technique (e.g., ESI or EI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Expected UV-Vis Absorption Maxima (λ_max):

Imidazole itself exhibits a characteristic absorption peak around 217 nm, attributed to a π→π* transition of the C=N bond.[7] The presence of the 4-methoxyphenyl substituent, which is a chromophore, will lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. Aromatic compounds typically show absorption bands in the 200-400 nm range. For this compound, we can expect to see strong absorptions corresponding to π→π* transitions of the conjugated system.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance of the sample over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic analysis of this compound derivatives is a multifaceted process that requires the synergistic application of various techniques. NMR spectroscopy provides the detailed structural framework, FT-IR identifies the key functional groups, mass spectrometry confirms the molecular weight and offers fragmentation clues, and UV-Vis spectroscopy probes the electronic properties of the molecule. A comprehensive understanding of these techniques and the ability to interpret the resulting data are essential for chemists and pharmacologists working on the development of novel therapeutics based on this important scaffold. This guide provides a foundational understanding and practical insights to aid in the successful characterization of this promising class of compounds.

References

-

J Pharm Pharm Sci () 24, 421 - 434, 2021 Suppliments pages 1-38. [Link]

-

Jeya, S., Revathi, B., Balachandran, V., & Narayana, B. (n.d.). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4-METHOXYPHENYL)-4, 5-DIPHENYL-1H-IMIDAZOLE. IJRAR- International Journal of Research and Analytical Reviews. [Link]

-

Warad, I. (2017). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 2(1), x161979. [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - Supporting Information. [Link]

-

Worldwide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. [Link]

-

Journal of Emerging Technologies and Innovative Research. (2020). Phytochemical screening by FTIR spectroscopic analysis of ethanolic root extracts of ethnoveterinary medicinal plants. JETIR, 7(9). [Link]

-

Metin, Z. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

European-American Journals. (n.d.). SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. [Link]

-

Borys, A., Kaplaushenko, A., Polonets, O., & Zharikova, Y. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303-312. [Link]

-

ResearchGate. (n.d.). Experimental FT-IR (a) and FT-Raman (b) spectra of 1-(4-methoxyphenyl)-1H-imidazole. [Link]

-

Zhang, Y., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(34), 24183-24192. [Link]

-

Hufsky, F., & Böcker, S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB - A Ubiquitous Tool for the Practical Engineer. IntechOpen. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. [Link]

-

ResearchGate. (n.d.). Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. [Link]

-

Chiappini, C., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(2), M1368. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-Hydroxyphenyl) 1, 4, 5-triphenyl 1H-imidazole. [Link]

-

Kapoor, R., et al. (2013). SYNTHESIS OF NOVEL MANNICH BASES OF 2,4,5-TRIPHENYL IMIDAZOLE USING PHARMACOLOGICALLY ACTIVE SECONDARY AMINES. Plant Archives, 13(1), 475-478. [Link]

-

AVESİS. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids. [Link]

-

Ferreira, V. F., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3274. [Link]

-

Journal of Visualized Experiments. (2021). UV-Vis Spectroscopic Characterization of Nanomaterials in Aqueous Media. [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Toxics, 11(9), 770. [Link]

-

ResearchGate. (n.d.). Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. [Link]

-

ResearchGate. (n.d.). Uv-Vis Spectra and Fluorescence Properties of Two Iminooxime Ligands and Their Metal Complexes: Optical Band Gaps. [Link]

-

Max-Planck-Institut für Chemie. (n.d.). The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. [Link]

Sources

- 1. ijrar.org [ijrar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine and Its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to biological purines make it a "privileged scaffold" for the design of novel therapeutic agents.[2] This guide focuses on the biological activities of a specific imidazole derivative, 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, and its analogs. The strategic placement of a methoxyphenyl group at the 5-position and an amine at the 2-position provides a versatile template for developing compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of 5-aryl-1H-imidazol-2-amine have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[3] The presence of the 4-methoxyphenyl group, in particular, has been associated with potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Inhibition of Angiogenesis and Cell Signaling

A key mechanism through which these compounds exert their anticancer effects is the inhibition of crucial signaling pathways involved in tumor growth and vascularization. Notably, analogs of this compound have been shown to target the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the B-Raf/MEK/ERK signaling pathways.

-

VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade leading to angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] By inhibiting VEGFR-2, these imidazole derivatives can effectively cut off the tumor's blood supply, leading to starvation and cell death.

-

B-Raf/MEK/ERK Pathway Inhibition: The B-Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Mutations in the B-Raf gene are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[6] Imidazole-based compounds can interfere with this pathway, leading to cell cycle arrest and apoptosis.

Signaling Pathway Diagrams:

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: B-Raf/MEK/ERK Signaling Pathway Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative 5-aryl-1H-imidazol-2-amine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | R Group (at position 5) | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 4-Methoxyphenyl | MCF-7 (Breast) | 7.96 | [7] |

| Analog 2 | 4-Methoxyphenyl | HCT-116 (Colon) | 12.51 | [7] |

| Analog 3 | 3,5-Dichloro-4-methoxyphenyl | MCF-7 (Breast) | 3.02 | [7] |

| Analog 4 | 4-Phenyl | NUGC-3 (Gastric) | 0.05 | [2] |

| Analog 5 | 3,4,5-Trimethoxyphenyl | SW480 (Colon) | 27.42 (nM) | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

Workflow Diagram:

Caption: MTT Assay Experimental Workflow.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Imidazole derivatives have shown considerable promise in this area, with the this compound scaffold serving as a template for compounds with potent activity against a range of bacteria and fungi.[1]

Mechanism of Action: Disruption of Microbial Cell Integrity

The antimicrobial action of these compounds is believed to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. The lipophilic nature of the methoxyphenyl group may facilitate the passage of the molecule through the microbial cell wall, where the imidazole core can then interfere with vital functions.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 5-aryl-1H-imidazol-2-amine analogs against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | R Group (at position 5) | Microbial Strain | MIC (µg/mL) | Reference |

| Analog 6 | 4,5-Diphenyl (with methoxy substitution on another phenyl group) | S. aureus | 15.62 | [11] |

| Analog 7 | 4,5-Diphenyl (with methoxy substitution on another phenyl group) | E. coli | 31.25 | [11] |

| Analog 8 | 4,5-Diphenyl (with methoxy substitution on another phenyl group) | C. albicans | 15.62 | [11] |

| Analog 9 | 4-Biphenylyl | S. mutans | - | [12] |

| Analog 10 | 2,5-Disubstituted benzimidazole | B. subtilis | 3.12 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]

Workflow Diagram:

Caption: Carrageenan-Induced Paw Edema Workflow.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds (e.g., intraperitoneally or orally) to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin. [4]3. Induction of Edema: After a specific period (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. [4]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Synthesis of this compound and Its Analogs

The synthesis of 2-aminoimidazoles can be achieved through various methods, with the Radziszewski reaction and its modifications being prominent. [10][15]A common and efficient approach for the synthesis of 5-aryl-1H-imidazol-2-amine derivatives involves the reaction of an α-haloketone with a guanidine derivative. [9][16]

General Synthetic Scheme

Caption: General Synthetic Scheme for 5-Aryl-1H-imidazol-2-amines.

Exemplary Synthetic Protocol

This protocol is a generalized procedure based on the synthesis of similar 2-aminoimidazoles. [16]

-

Reaction Setup: To a solution of α-bromo-4-methoxyacetophenone (1 equivalent) in ethanol, add guanidine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents).

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography.

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the imidazole and phenyl rings.

-

Substitution at the 5-Position: The nature of the aryl group at the 5-position is critical for activity. Electron-donating groups, such as the methoxy group, on the phenyl ring are often associated with enhanced anticancer and antimicrobial activities.

-

Substitution on the Imidazole Nitrogens: Alkylation or arylation of the imidazole ring nitrogens can modulate the lipophilicity and steric properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

-

Substitution at the 2-Amine: Modification of the 2-amino group can lead to changes in the hydrogen bonding capacity and overall polarity of the compound, which can impact its interaction with biological targets.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of these compounds, coupled with their potent anticancer, antimicrobial, and anti-inflammatory properties, makes them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in the biological activities of these compounds.

-

In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of the most promising analogs in relevant animal models of disease.

This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this versatile class of imidazole derivatives. The detailed protocols and summarized data are intended to facilitate the design and execution of further studies aimed at translating these promising compounds into clinically effective drugs.

References

-

Messa, F., Papadia, P., Perrone, S., & Salomone, A. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

-

Molecules. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. [Link]

-

Van der Eycken, E. V., & Appukkuttan, P. (2006). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. Organic Letters, 8(23), 5421–5424. [Link]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

-

Ilaš, J., & Kikelj, D. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(16), 6496–6499. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Ghassemi, F., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 28(10), 1533-1540. [Link]

-

Appukkuttan, P., et al. (2006). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. Organic Letters, 8(23), 5421-5424. [Link]

-

Slideshare. (2022). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]

-

Tillu, V. H., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (65), e3960. [Link]

-

da Silva, J. G., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(14), 5364. [Link]

-

Dr. Raghu Prasad. (2023). Debus Radzisewski Imidazole Synthesis. YouTube. [Link]

-

Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889-1895. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Theodosis-Nobelos, P., et al. (2021). Carrageenan-Induced Paw Edema. Bio-protocol, 11(13), e4060. [Link]

-

MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

-

Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]

-

Kumar, A., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. RSC Advances, 11(50), 31447-31456. [Link]

-

ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. [Link]

-

ACS Omega. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]

-

Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4147. [Link]

-

Chen, Y. R., et al. (2010). Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. Bioorganic & Medicinal Chemistry, 18(8), 2829-2837. [Link]

-

Frontiers in Microbiology. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. [Link]

-

de la Torre, M. C., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 497. [Link]

-

Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. [Link]

-

ResearchGate. (2025). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. [Link]

-

Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Nguyen, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

-

Subramanian, S., et al. (2011). Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. European Journal of Medicinal Chemistry, 46(7), 2895-2903. [Link]

-

Kumar, R., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(12), 1135-1154. [Link]

-

ResearchGate. (2016). Studies on1-[(4-methoxycinnamoyl) amino]-2-phenyl-4-aryl methine-5-oxo-imidazolines as antimicrobial agents. [Link]

-

Semantic Scholar. (2016). 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions. [Link]

-

MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

-

Sharma, V. K., et al. (2011). Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(22), 6829-6832. [Link]

-

Žula, A., et al. (2014). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research, 23(3), 1340-1351. [Link]

-

Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103. [Link]

-

MDPI. (2020). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. [Link]

-

MDPI. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. [Link]

-

Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(5), 1-11. [Link]

-

RSC Publishing. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]

-

Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(10), 571. [Link]

-

Al-Said, M. S., et al. (2012). Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives. Molecules, 17(7), 8345-8361. [Link]

Sources

- 1. nano-ntp.com [nano-ntp.com]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 11. 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. scribd.com [scribd.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Anticancer Evaluation of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Compounds

Foreword: The Rationale Behind the Investigation

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including notable anticancer properties.[1][2][4] The anticancer effects of imidazole-containing molecules are often attributed to their ability to interact with various biological targets, such as enzymes and receptors, and even bind to DNA.[2] Specifically, compounds featuring the 5-(4-Methoxyphenyl)-1H-imidazol-2-amine core have emerged as a promising area of investigation. This guide provides a comprehensive framework for the in vitro evaluation of these compounds, detailing the critical experimental protocols and the scientific reasoning that underpins a robust preclinical assessment.

Section 1: Foundational Cytotoxicity Assessment - The MTT Assay

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and efficient colorimetric method for this purpose.[5]

Principle of the MTT Assay

The assay's principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell death induced by the test compound.[5]

Experimental Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay[5][7][8]

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only and untreated controls.

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

| Parameter | Description |

| Cell Line | Specific cancer cell line used (e.g., MCF-7, HCT-116, HepG2)[4] |

| Seeding Density | Number of cells seeded per well |

| Compound Concentrations | Range of concentrations of the test compound |

| Incubation Time | Duration of cell exposure to the compound (e.g., 24, 48, 72 hours) |

| IC₅₀ (µM) | The concentration of the compound that causes 50% inhibition of cell growth |

Section 2: Elucidating the Mechanism of Cell Death - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of the compounds is established, the next critical step is to investigate the mechanism by which they induce cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.[7] Flow cytometry is a powerful technique for these analyses.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay[10][12][13]

-

Cell Preparation:

-

Seed cells in 6-well plates and treat them with the this compound compound at its predetermined IC₅₀ concentration for an appropriate duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, and also collect the floating cells from the medium.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometric Analysis:

-

Analyze the samples immediately by flow cytometry.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

-

Acquire at least 10,000 events per sample.

-

The results will distinguish four cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

| Cell Population | Annexin V Staining | PI Staining | Interpretation |

| Lower-Left Quadrant | Negative | Negative | Viable Cells |

| Lower-Right Quadrant | Positive | Negative | Early Apoptotic Cells |

| Upper-Right Quadrant | Positive | Positive | Late Apoptotic/Necrotic Cells |

| Upper-Left Quadrant | Negative | Positive | Necrotic Cells |

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10] By staining a population of cells with PI and analyzing them with a flow cytometer, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol: Cell Cycle Analysis[14][15][17]

-

Cell Preparation and Fixation:

-

Treat cells with the test compound as described for the apoptosis assay.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate staining of double-stranded RNA.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometric Analysis:

-

Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for PI detection.

-

Gate on single cells to exclude doublets and aggregates.

-

Acquire at least 10,000 events.

-

The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using cell cycle analysis software.

-

Section 3: Investigating Molecular Targets

Many imidazole-based anticancer agents exert their effects by targeting specific molecular pathways involved in cell proliferation and survival.[2][4] Two common targets are tubulin and key signaling proteins.

Tubulin Polymerization Inhibition Assay

Principle: Microtubules, which are essential for cell division, are dynamic polymers of α- and β-tubulin.[11] Anticancer drugs can interfere with microtubule dynamics by either inhibiting their polymerization (like vinca alkaloids) or by stabilizing them (like taxanes). An in vitro tubulin polymerization assay can determine the effect of a compound on this process.[11][12] The assay typically monitors the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[11]

Detailed Protocol: Tubulin Polymerization Assay[18][20][21]

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a general tubulin buffer, GTP, and a fluorescent reporter.

-

Add the test compound, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control to separate wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Compare the curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

-

Western Blot Analysis of Signaling Pathways

Principle: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This is crucial for investigating the effect of the imidazole compounds on key cancer-related signaling pathways, such as the PI3K/AKT pathway.[14]

Experimental Workflow: Western Blotting

Caption: General workflow for Western blot analysis.

Detailed Protocol: Western Blotting[24][25]

-

Protein Extraction:

-

Treat cells with the this compound compound.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands to quantify changes in protein expression or phosphorylation levels, normalizing to a loading control like β-actin or GAPDH.

-

Section 4: Data Synthesis and Interpretation

A comprehensive in vitro evaluation requires the integration of data from all the aforementioned assays. For instance, an IC₅₀ value from the MTT assay provides a measure of overall cytotoxicity. A subsequent finding of an increased population of Annexin V-positive cells and a sub-G1 peak in the cell cycle analysis would strongly suggest that this cytotoxicity is mediated through apoptosis.[4] Furthermore, if Western blot analysis reveals a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, this would provide a mechanistic link to the observed apoptosis. Similarly, if the compound is found to inhibit tubulin polymerization and cause cell cycle arrest at the G2/M phase, this points to a specific mechanism of action targeting the cytoskeleton.[1] By systematically applying these assays and logically connecting the results, a clear and scientifically rigorous picture of the anticancer potential of this compound compounds can be established.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

-

DNA Cell Cycle Analysis with PI. Available at: [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

-

DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed. Available at: [Link]

-

Tubulin Polymerization Assay - Bio-protocol. Available at: [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. Available at: [Link]

-

MTT Cell Assay Protocol. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH. Available at: [Link]

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. Available at: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. Available at: [Link]

-

Imidazoles as potential anticancer agents - PMC - PubMed Central. Available at: [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]

-

Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - MDPI. Available at: [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library. Available at: [Link]

-

Advanced Western Blotting Solutions for Cancer and Immuno-Oncology - Bio-Techne. Available at: [Link]

-

(PDF) Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Available at: [Link]

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. Available at: [Link]

-

Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole - PubMed. Available at: [Link]

-

In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Available at: [Link]

-

Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment - Semantic Scholar. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Available at: [Link]

Sources

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. This compound | 60472-20-0 | Benchchem [benchchem.com]

- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. benchchem.com [benchchem.com]

- 12. maxanim.com [maxanim.com]

- 13. medium.com [medium.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Allosteric Inhibition of p38 MAPK: A Case Study of Doramapimod (BIRB 796)

Abstract: The mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of cellular responses to external stimuli, with the p38 MAPK cascade playing a central role in inflammation and stress responses.[1][] Consequently, inhibitors of p38 MAPK have been pursued as therapeutic agents for a host of inflammatory diseases and cancers.[3][4] This guide provides a detailed examination of the mechanism of action for a specific class of phenyl-imidazole-containing kinase inhibitors. Due to the limited public data on 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, this document will use the well-characterized and structurally related compound, Doramapimod (BIRB 796) , as an exemplary model. Doramapimod is a highly potent, selective, and orally bioavailable inhibitor of p38 MAPK that operates through a unique allosteric mechanism.[5][6][7] We will dissect its molecular interactions, kinetic properties, and the experimental methodologies required to validate its mechanism, providing researchers and drug developers with a comprehensive technical framework.

Introduction: The p38 MAPK Pathway and the Rationale for Allosteric Inhibition

The p38 MAPK pathway is a tiered kinase cascade activated by inflammatory cytokines and environmental stressors.[8][9] This pathway culminates in the activation of p38 MAPK, which then phosphorylates a host of downstream substrates, including other kinases and transcription factors, to orchestrate a cellular response.[8][10] Dysregulation of this pathway is a hallmark of numerous inflammatory conditions, such as rheumatoid arthritis and Crohn's disease, as well as various cancers.[3][4]

Most early kinase inhibitors were designed to be ATP-competitive, binding to the highly conserved ATP pocket of the kinase (Type I and II inhibitors).[11] However, this approach often suffers from challenges in achieving high selectivity across the kinome, leading to off-target effects.[12] Allosteric inhibitors, which bind to sites distinct from the ATP pocket, offer a promising alternative to overcome these limitations.[12][13] These inhibitors, classified as Type III or IV, often exploit less conserved pockets, leading to greater selectivity.[11][14]

Doramapimod (BIRB 796) is a pioneering example of a Type III allosteric inhibitor.[6][15] It targets a binding site adjacent to the ATP pocket, which is only accessible after a significant conformational change in the kinase, providing a powerful mechanism for achieving both high potency and selectivity.[6][7]

Part 1: The Molecular Mechanism of Doramapimod

The inhibitory action of Doramapimod is a direct result of its unique binding mode to p38α MAPK. Unlike ATP-competitive inhibitors, Doramapimod binds to an allosteric site that is created by a conformational change in a key regulatory element of the kinase domain known as the DFG (Asp-Phe-Gly) motif.[6][7]

Key Features of Doramapimod's Binding:

-

DFG-Out Conformation: Doramapimod binding stabilizes the kinase in an inactive "DFG-out" conformation. In this state, the Asp and Phe residues of the DFG motif flip approximately 180 degrees from their positions in the active "DFG-in" state. This movement prevents the proper alignment of ATP and the substrate for catalysis.

-

Allosteric Pocket Occupancy: The inhibitor occupies a hydrophobic pocket adjacent to the ATP binding site, which is only formed in the DFG-out conformation.[16] This induced-fit mechanism is a hallmark of its action.[6][7]

-

Slow Dissociation Kinetics: A consequence of this mechanism is a very slow off-rate. Doramapimod is one of the slowest dissociating p38 MAPK inhibitors known, which contributes to its high potency and prolonged duration of action in cellular and in vivo models.[5][17]

-

High Potency and Selectivity: Doramapimod exhibits picomolar affinity for p38α with a dissociation constant (Kd) of 0.1 nM.[5][17] It shows over 330-fold greater selectivity for p38α compared to the related kinase JNK2 and has weak or insignificant activity against a wide range of other kinases.[5][17]

The interaction of Doramapimod with p38 MAPK prevents the upstream kinase MKK6 from phosphorylating and activating p38, effectively shutting down the signaling cascade.[17]

Signaling Pathway Interruption

The diagram below illustrates the p38 MAPK signaling cascade and the point of intervention by Doramapimod.

Caption: p38 MAPK signaling pathway and Doramapimod's point of inhibition.

Part 2: Quantitative Analysis and Selectivity

The potency and selectivity of a kinase inhibitor are critical parameters for its development as a therapeutic agent. These are determined through a series of in vitro biochemical assays.

| Parameter | p38α | p38β | p38γ | p38δ | JNK2 | c-RAF | B-Raf |

| IC50 (nM) | 38 | 65 | 200 | 520 | >10,000 | Weak | 83 |

| Kd (nM) | 0.1 | - | - | - | - | - | - |

| Data compiled from multiple sources.[5][17][18] |

The data clearly demonstrates Doramapimod's potent inhibition of the p38 isoforms, particularly p38α, and its high degree of selectivity against other kinases like JNK2.[5][17][19] This selectivity is a direct result of its unique allosteric binding mechanism, as the binding pocket it occupies is not conserved across the kinome.

Part 3: Experimental Validation Protocols

The mechanism of action of a kinase inhibitor like Doramapimod is elucidated through a combination of biochemical, biophysical, and cell-based assays. Below are representative protocols for key experiments.

Experimental Workflow Overview

The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor.

Caption: High-level workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Assay (Non-Radioactive)

This protocol is designed to determine the IC50 value of an inhibitor against p38 MAPK. It measures the phosphorylation of a known substrate, ATF-2.[20]

Objective: To quantify the dose-dependent inhibition of p38 MAPK activity.

Materials:

-

Recombinant human p38α MAPK

-

ATF-2 fusion protein (substrate)

-

Kinase Assay Buffer

-

ATP solution

-

Doramapimod (or test compound)

-

Anti-phospho-ATF-2 (Thr71) antibody

-

Reagents for Western Blotting

Procedure:

-

Preparation: Prepare serial dilutions of Doramapimod in DMSO, then dilute further in Kinase Assay Buffer.

-

Kinase Reaction:

-

In a microcentrifuge tube, combine recombinant p38α MAPK with the ATF-2 substrate.

-

Add the diluted Doramapimod or vehicle control (DMSO) to the kinase/substrate mixture. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction for 30 minutes at 30°C.

-

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-phospho-ATF-2 (Thr71) antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

-

Data Analysis: Quantify the band intensities. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)

This assay confirms that the inhibitor can engage and inhibit p38 MAPK within a cellular context by measuring the phosphorylation of a downstream target.[22][23]

Objective: To measure the inhibition of stress-induced p38 pathway activation in cultured cells.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Cell culture medium

-

Lipopolysaccharide (LPS) for stimulation

-

Doramapimod (or test compound)

-

Cell lysis buffer

-

Antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MK2 (Thr334)

Procedure:

-

Cell Culture and Treatment:

-

Plate THP-1 cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Doramapimod or vehicle control for 1 hour.[17]

-

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 pathway. A non-stimulated control should be included.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot.

-

Probe separate blots with antibodies against phospho-p38, total-p38, and phospho-MK2. The total-p38 blot serves as a loading control.

-

-

Data Analysis: Quantify the phosphorylation signal for p38 and its downstream substrate MK2. Normalize the phospho-protein signal to the total protein signal. This will demonstrate the dose-dependent inhibition of p38 pathway activity by the compound.

Protocol 3: X-ray Crystallography for Structural Validation

Obtaining a co-crystal structure of the inhibitor bound to its target kinase is the definitive method for confirming its binding mode.[6][7]

Objective: To determine the three-dimensional structure of the Doramapimod-p38 MAPK complex.

Procedure:

-

Protein Expression and Purification: Express and purify recombinant p38α MAPK. For some inhibitors, the kinase may need to be co-expressed with an upstream activating kinase (like MKK6) to achieve a specific phosphorylation state.[24]

-

Complex Formation: Incubate the purified p38α with a molar excess of Doramapimod to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, and temperature) using sitting-drop or hanging-drop vapor diffusion methods to obtain high-quality crystals of the complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) to collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known p38 structure as a search model. Refine the model against the experimental data to obtain the final, high-resolution structure of the complex. This will reveal the precise atomic interactions between Doramapimod and the allosteric pocket of p38α.[25]

Conclusion and Future Directions

The mechanism of action of Doramapimod (BIRB 796) serves as a paradigm for the development of highly selective allosteric kinase inhibitors. By targeting a unique, induced-fit pocket adjacent to the ATP-binding site, it achieves a level of potency and selectivity that is often difficult to attain with traditional ATP-competitive inhibitors.[6][12] The experimental protocols detailed in this guide provide a robust framework for researchers to characterize similar molecules, from initial biochemical screening to definitive structural validation.

The success of the allosteric inhibition strategy, exemplified by Doramapimod, underscores the importance of exploring non-traditional binding sites in kinase drug discovery.[13][26] Future efforts in this field will likely focus on identifying new allosteric pockets in other kinases, developing novel chemical scaffolds to target them, and leveraging this mechanistic understanding to design the next generation of targeted therapies for a wide range of human diseases.

References

-

BIRB 796 (Doramapimod) - Selective P38 MAPK Inhibitor. APExBIO.

-

Doramapimod (BIRB 796) p38 MAPK Inhibitor. Selleck Chemicals.

-

Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry - ACS Publications.

-

Allosteric small-molecule kinase inhibitors. PubMed.

-

Allosteric regulation and inhibition of protein kinases. PMC - NIH.

-

The four types of allosteric kinase inhibitors discussed in this... ResearchGate.

-

Principles of Kinase Allosteric Inhibition and Pocket Validation. Journal of Medicinal Chemistry - ACS Publications.

-

p38 MAPK inhibitor | BIRB 796. opnMe | Boehringer Ingelheim.

-

What are p38 MAPK inhibitors and how do they work? Tocris Bioscience.

-

P38 MAPK Inhibitor I BIRB 796. opnme.com.

-

Kinetic mechanism for p38 MAP kinase. PubMed.

-

An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry.

-

p38 Inhibitors and p38 Signaling Pathway. BOC Sciences.

-

The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed.

-

Doramapimod - Drug Targets, Indications, Patents. Patsnap Synapse.

-

The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs.

-

BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC - PubMed Central.

-

p38 MAP Kinase Assay. Merck Millipore.

-

Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC - NIH.

-

BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor. InvivoChem.

-

P38 Signaling Pathway. Creative Diagnostics.

-

The p38-MAPK pathway overview. ResearchGate.

-

p38 MAPK Colorimetric Cell-Based ELISA Kit. Assay Genie.

-

p38 MAPK Signaling. Cell Signaling Technology.

-

Doramapimod (BIRB 796) | p38 MAPK Inhibitor. MedChemExpress.

-

Biochemical and cellular effects of p38 MAP Kinase Inhibitor III. Benchchem.

-

Application Notes and Protocols for p38 MAPK-IN-2 Cell-Based Assay. Benchchem.

-

p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich.

-

p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Abbexa.

-

p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.

-

p38 MAPK Signaling. GeneGlobe - QIAGEN.

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.

-

Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH.

-

p38 MAPK Inhibitor Review. Selleck Chemicals.

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications.

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications.

-

Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. PubMed.

-

Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. PMC - NIH.

-

X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. International Union of Crystallography.

-

Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. OUCI.

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central.

-

N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.

Sources

- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer | Semantic Scholar [semanticscholar.org]

- 5. apexbt.com [apexbt.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 21. benchchem.com [benchchem.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. benchchem.com [benchchem.com]

- 24. Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structure-Activity Relationship (SAR) of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Derivatives

Abstract

The 2-aminoimidazole scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally relevant compounds, exhibiting a wide spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for a specific, promising core: 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. By systematically dissecting the molecule into its key pharmacophoric components—the C5-aryl ring, the imidazole core (including the N1-position), and the C2-amino group—we delineate a rational strategy for chemical modification aimed at optimizing biological activity. This document details the underlying scientific rationale for analog design, provides robust synthetic protocols, and presents hypothetical SAR data to guide future drug discovery efforts. The insights contained herein are intended to empower researchers, medicinal chemists, and drug development professionals to unlock the full therapeutic potential of this versatile chemical scaffold.

Introduction: The 2-Aminoimidazole Core as a Strategic Starting Point

The imidazole ring is a fundamental building block in numerous biological systems, most notably in the amino acid histidine, where it plays a critical role in protein structure and enzymatic catalysis.[2][3] The 2-aminoimidazole (2-AI) moiety, in particular, has garnered significant attention in medicinal chemistry due to its presence in various marine alkaloids with potent pharmacological properties.[1] These natural products have demonstrated activities ranging from antimicrobial and antibiofilm to anticancer and anti-inflammatory, underscoring the therapeutic promise of the 2-AI scaffold.[1][4][5]